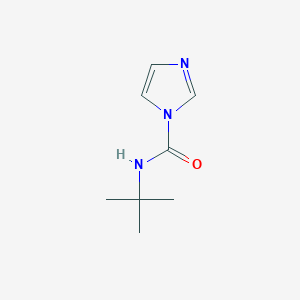

N-tert-butylimidazole-1-carboxamide

Description

N-tert-butylimidazole-1-carboxamide is a heterocyclic compound featuring an imidazole core substituted with a tert-butyl group at the nitrogen atom (N1) and a carboxamide moiety at the adjacent position. This structural configuration confers unique steric and electronic properties, making it a subject of interest in medicinal chemistry and catalysis. The tert-butyl group enhances lipophilicity and metabolic stability, while the carboxamide group enables hydrogen-bonding interactions, which are critical for biological activity or material applications .

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

N-tert-butylimidazole-1-carboxamide |

InChI |

InChI=1S/C8H13N3O/c1-8(2,3)10-7(12)11-5-4-9-6-11/h4-6H,1-3H3,(H,10,12) |

InChI Key |

JGHTXXHODONZDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NC(=O)N1C=CN=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation of 1-tert-butylimidazole Precursor

The synthesis of N-tert-butylimidazole-1-carboxamide typically begins with the preparation of 1-tert-butylimidazole, the key nitrogen-substituted imidazole intermediate.

Method: Alkylation of Imidazole

- 1-tert-butylimidazole can be prepared by the reaction of imidazole with tert-butyl halides (e.g., chloro-tert-butane) in the presence of a strong base such as sodium hydride (NaH).

- This method involves nucleophilic substitution, where the imidazole nitrogen attacks the alkyl halide, forming the N-tert-butyl substituted imidazole.

- Reported conditions include stirring in an aprotic solvent under inert atmosphere to avoid side reactions.

Alternative Method: Condensation Approach

- A modified literature procedure involves condensing glyoxal, aqueous formaldehyde, aqueous ammonia, and tert-butylamine to form 1-tert-butylimidazole directly.

- This multicomponent condensation allows for the assembly of the imidazole ring with the tert-butyl substituent already incorporated.

| Parameter | Alkylation Method | Condensation Method |

|---|---|---|

| Starting Materials | Imidazole, tert-butyl halide, NaH | Glyoxal, formaldehyde, ammonia, tert-butylamine |

| Reaction Type | Nucleophilic substitution | Multicomponent condensation |

| Typical Solvent | Aprotic solvents (e.g., THF) | Aqueous media |

| Temperature | Ambient to reflux | Controlled aqueous conditions |

| Yield | Moderate to good | Moderate |

| Advantages | Straightforward, scalable | Direct ring formation with substitution |

Introduction of the Carboxamide Group at N-1 Position

After obtaining 1-tert-butylimidazole, the next crucial step is the installation of the carboxamide functionality at the imidazole nitrogen-1 position.

Method: Lithiation and Carbamoylation

- The 1-tert-butylimidazole is treated with a strong base such as n-butyllithium (n-BuLi) at low temperature (−78 °C) to deprotonate the carbon adjacent to the nitrogen, generating a nucleophilic site.

- This lithiated intermediate is then quenched with a carbamoyl chloride derivative, such as dimethylcarbamoyl chloride, to introduce the carboxamide group.

- The reaction is typically carried out in THF or diethyl ether solvents under inert atmosphere to prevent moisture interference.

- Workup involves aqueous quenching and organic extraction, followed by purification via recrystallization.

| Step | Conditions | Notes |

|---|---|---|

| Deprotonation | n-BuLi, −78 °C, THF | Generates nucleophilic intermediate |

| Carbamoylation | Addition of dimethylcarbamoyl chloride, −78 °C | Forms carboxamide linkage |

| Workup | Quenching with water, extraction | Purification by recrystallization |

| Yield | Approximately 40-50% reported | White solid product, mp 146–148 °C |

Alternative Synthetic Routes and Catalytic Methods

Recent literature describes other approaches to imidazole carboxamide derivatives that could be adapted for this compound synthesis:

- Coupling Reactions : Using coupling agents like HBTU to couple free amine moieties with amino acid carbamates, enabling formation of carboxamide linkages on imidazole derivatives.

- Cyclization Strategies : Formation of imidazole rings via condensation of ketoesters with ammonium acetate, followed by functional group transformations to introduce carbamoyl groups.

- N-Heterocyclic Carbene (NHC) Catalysis : NHCs have been employed as organocatalysts for synthesizing substituted imidazoles, which may allow for milder conditions and improved selectivity in carboxamide formation.

Summary Table of Preparation Methods for this compound

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Alkylation of Imidazole | Imidazole + tert-butyl halide + NaH, aprotic solvent | Simple, direct N-alkylation | Requires strong base, side reactions possible |

| Multicomponent Condensation | Glyoxal + formaldehyde + ammonia + tert-butylamine | Direct synthesis of substituted imidazole | More complex reaction setup |

| Lithiation and Carbamoylation | 1-tert-butylimidazole + n-BuLi + dimethylcarbamoyl chloride | Direct carboxamide installation | Low temperature, moisture sensitive |

| Coupling with Carbamates | Free amine + amino acid carbamates + HBTU | Versatile, high coupling efficiency | Requires prior amine formation |

| NHC-Catalyzed Synthesis | NHC catalyst, aldehydes, amines, oxidants | Mild conditions, selective | Catalyst cost, optimization needed |

Research Findings and Analytical Data

- The lithiation-carbamoylation route yields a white crystalline solid with melting point 146–148 °C, consistent with literature reports for this compound analogues.

- IR spectroscopy shows characteristic amide carbonyl stretch near 1638 cm⁻¹.

- NMR data confirm the presence of tert-butyl groups (singlet near δ 1.3 ppm) and imidazole ring protons.

- Yields for the carbamoylation step typically range from 40-50%, with purity enhanced by recrystallization from ethyl acetate.

Chemical Reactions Analysis

Types of Reactions

N-tert-butylimidazole-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional functional groups, while reduction can produce simpler imidazole compounds.

Scientific Research Applications

N-tert-butylimidazole-1-carboxamide is a heterocyclic organic compound that features an imidazole ring with a tert-butyl group and a carboxamide functional group. It is characterized by a five-membered aromatic ring containing two nitrogen atoms. The tert-butyl group enhances the compound's lipophilicity, while the carboxamide group contributes to its potential reactivity and interaction with biological systems.

Scientific Research Applications

This compound has a wide array of applications in scientific research, including its role as a building block in synthesizing complex organic molecules and as a catalyst in various chemical reactions. The compound is also studied for its potential biological activities, such as antimicrobial and anticancer properties. Ongoing research explores its potential as a therapeutic agent in treating various diseases and its use in producing specialty chemicals, pharmaceuticals, and agrochemicals.

Biological and Medicinal Applications

Research indicates that imidazole derivatives often exhibit antimicrobial, antifungal, and anticancer properties, making this compound a candidate for further pharmacological studies.

Mycobacterium tuberculosis: Drug-resistant strains of Mycobacterium tuberculosis are a major public health concern, spurring the search for new, efficient treatments . Mycobacterium tuberculosis cytochrome P450 CYP121A1 is a promising drug target due to its essential role in mycobacterial growth. Biarylpyrazole imidazole derivatives have displayed optimal activity against M. tuberculosis .

Antiviral Research: Some benzimidazole derivatives have demonstrated antiviral activity against HIV-1 strains, with some compounds being more potent than the standard drug nevirapine .

Antimicrobial Activity: N-alkylimidazole derivatives containing a carboxylic acid substituent at the 2-position have shown enhanced antimicrobial activity .

Chemical Synthesis and Catalysis

This compound is employed as a building block in synthesizing complex organic molecules and as a catalyst in various chemical reactions. The synthesis of this compound typically involves the reaction of N-tert-butylimidazole with a carboxylating agent. One common method is the reaction of N-tert-butylimidazole with carbon dioxide in the presence of a base, such as sodium hydroxide, to form the desired carboxamide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.

Mechanism of Action

The mechanism of action of N-tert-butylimidazole-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Table 1: Substituent Comparison of Selected Imidazole Carboxamides

| Compound ID | Substituent at Position 4 | Substituent at Position 5 | Key Properties |

|---|---|---|---|

| 5{10} | N,N-diethylaminocarbonyl | tert-butoxyglycyl carbonyl | Moderate solubility, high steric hindrance |

| 5{11} and 5{14} | 4-[(tert-butoxy)carbonyl]piperazinyl carbonyl | tert-butoxyglycyl carbonyl | Enhanced polarity due to piperazine moiety |

| 5{12} | 1,2,3,4-tetrahydroisoquinolinyl carbonyl | tert-butoxyglycyl carbonyl | Rigid aromatic system, reduced conformational flexibility |

| 5{13} | 4-methylpiperidinyl carbonyl | tert-butoxyglycyl carbonyl | Balanced lipophilicity and hydrogen-bonding capacity |

| N-tert-butylimidazole-1-carboxamide | tert-butyl | Carboxamide | High lipophilicity, steric shielding of N1 |

Key Observations :

- Steric Effects: this compound exhibits greater steric shielding at N1 compared to compounds like 5{10} (diethylamino group) or 5{13} (4-methylpiperidinyl), which may hinder interactions with bulky enzymatic pockets .

- Solubility: The tert-butoxyglycyl carbonyl group in analogs 5{10}–5{14} introduces polarity, enhancing aqueous solubility relative to this compound, which is more lipophilic due to the nonpolar tert-butyl group.

- Biological Relevance: Piperazinyl-substituted analogs (5{11}, 5{14}) show improved binding to targets requiring hydrogen-bond acceptors, whereas the rigid tetrahydroisoquinoline moiety in 5{12} may restrict conformational adaptability in dynamic binding environments .

Stability and Reactivity

This compound demonstrates superior metabolic stability compared to analogs with labile substituents (e.g., tert-butoxyglycyl groups in 5{10}–5{14}), which are prone to hydrolysis under physiological conditions . This stability is advantageous in drug design for prolonged half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.